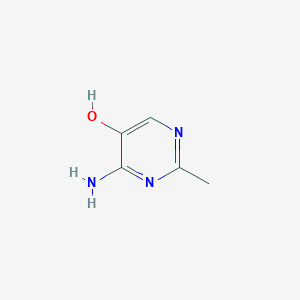

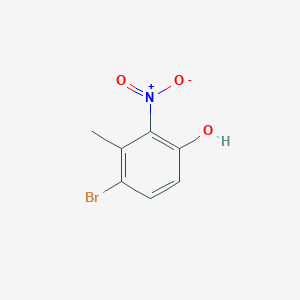

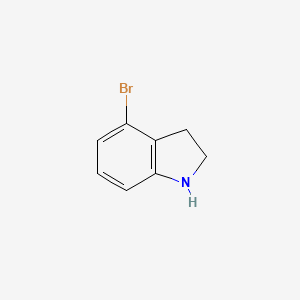

4-氨基-2-甲基嘧啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

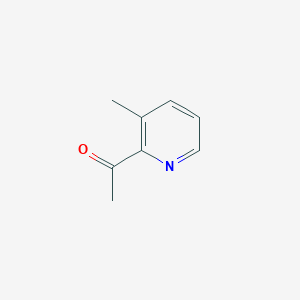

The compound 4-Amino-2-methylpyrimidin-5-ol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the condensation of vinamidium salts and amidine chloride salts, followed by a reduction process catalyzed by palladium with hydrazine . Another method includes the reaction of α-azidovinyl ketones with amidines in the presence of a base, yielding polysubstituted 5-aminopyrimidines . Additionally, a catalyst-free multicomponent synthesis in aqueous ethanol has been developed for the production of 6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . Furthermore, scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine have been reported, which are crucial intermediates for the synthesis of Vitamin B1 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of a pyrimidinium iodide derivative was determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . The molecular structures of other pyrimidine derivatives have been confirmed by elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, reactions with isothiocyanates under different conditions can yield N,N'-disubstituted thioureas . Ring transformation reactions have also been reported, leading to the synthesis of functionalized 4-aminopyridines . Additionally, 5-amino-4-cyanopyrazoles can be synthesized and further converted to more complex pyrazolopyrimidine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent thermal stability, mechanical properties, and high chemical resistance . The electronic absorption spectra and protolytic equilibria of aminopyrimidines have been studied to understand the conformation of the amino group and its effects on the properties of the compounds . These properties make pyrimidine derivatives valuable in various applications, including the development of materials with specific characteristics.

科学研究应用

合成和衍生物的开发

研究表明,4-氨基-2-甲基嘧啶-5-醇及其衍生物在合成各种化合物中得到积极应用。例如,Bakavoli等人(2006年)详细描述了从4-氨基-5-溴-2-取代氨基嘧啶合成新的噻唑并[4,5-d]嘧啶衍生物的过程(Bakavoli,Nikpour和Rahimizadeh,2006年)。同样,Ali等人(2021年)合成了芳基磺酰化的2-氨基-6-甲基嘧啶衍生物,并研究了它们的晶体结构,揭示了各种非共价相互作用对结构稳定性的影响(Ali et al., 2021)。

生物评价和应用

在生物研究中,Yengoyan等人(2019年)基于2-氨基取代的4-甲基嘧啶-4-醇合成了新颖的衍生物,这些衍生物对植物生长具有显著的刺激作用(Yengoyan, Pivazyan, Ghazaryan, & Azaryan, 2019)。此外,Wu等人(2015年)对2-取代甲硫基-5-(4-氨基-2-甲基嘧啶-5-基)-1,3,4-噁二唑衍生物的研究显示出良好的抗烟草花叶病毒活性(Wu, Chen, Tai, Jiang, & Ouyang, 2015)。

结构分析和修饰

Zhukhlistova和Tishchenko(2001年)研究了相关化合物的新晶体修饰物,即从4-氨基-5-乙氧甲基-2-甲基嘧啶衍生的4-氨基-5-乙氧甲基-1,2-二甲基嘧啶碘化物。该研究侧重于分子的平面结构及其在晶体结构中的相互作用(Zhukhlistova & Tishchenko, 2001)。

合成技术

Zhao等人(2012年)的研究展示了两种可扩展的合成4-氨基-5-氨基甲基-2-甲基嘧啶的过程,这是维生素B1的中间体,突出了这些方法在工业上的效率和适用性(Zhao, Ma, & Chen, 2012)。

物理化学性质和理论见解

Ali等人(2020年)对2-氨基-6-甲基嘧啶-4-基苯磺酸盐(AMPBS)和2,6-二氨基嘧啶-4-基苯磺酸盐(DAPBS)进行了量子化学研究,展示了非共价相互作用在它们的结构稳定性和电子行为中的作用(Ali, Khalid, Haq, Ali, Tahir, Ashfaq, Rasool, & Braga, 2020)。

未来方向

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, including 4-Amino-2-methylpyrimidin-5-ol, has been a focus of research over the past 20 years. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

属性

IUPAC Name |

4-amino-2-methylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWJVUIUZNXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyrimidin-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)